4,5-Dimethoxybenzene-1,2-diamine dihydrochloride

Description

Properties

IUPAC Name |

4,5-dimethoxybenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;;/h3-4H,9-10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAAOAMEUMZGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514693 | |

| Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131076-14-7 | |

| Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131076-14-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-dimethoxybenzene-1,2-diamine dihydrochloride properties

An In-Depth Technical Guide to 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride

Introduction

This compound, often referred to as DDB, is a highly functionalized aromatic diamine that serves as a critical reagent in analytical chemistry and a versatile building block in synthetic chemistry. Its unique structure, featuring two adjacent amino groups and electron-donating methoxy substituents on a benzene ring, imparts specific reactivity that is leveraged by researchers in drug development and materials science. This guide provides a comprehensive overview of its properties, reactivity, applications, and handling protocols, offering field-proven insights for scientists and technical professionals.

Core Properties and Specifications

The dihydrochloride salt form of 4,5-dimethoxybenzene-1,2-diamine enhances its stability and solubility in aqueous media, making it convenient for various laboratory applications.

Physicochemical Data

| Property | Value | References |

| CAS Number | 131076-14-7 | [1][2][3][4] |

| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl | [2][4] |

| Molecular Weight | 241.11 g/mol | [1][3][5] |

| Appearance | Crystalline solid; Blue-Grey or Tan Powder | [2][6][7] |

| Melting Point | 266-268 °C | [1] |

| Solubility | Soluble in warm methanol, dimethyl sulfoxide (DMSO), and water. | [6] |

| Storage | Store at -20°C for long-term stability. | [1][4] |

Structural Identifiers

| Identifier | Value | References |

| IUPAC Name | 4,5-dimethoxybenzene-1,2-diamine;dihydrochloride | [8] |

| Synonyms | DDB, 4,5-Dimethoxy-o-phenylenediamine dihydrochloride | [2][3][4] |

| SMILES | COC1=C(C=C(C(=C1)N)N)OC.Cl.Cl | [1][2][8] |

| InChIKey | ORAAOAMEUMZGGU-UHFFFAOYSA-N | [2][4][5] |

Spectral Characteristics

The spectral properties of DDB are central to its primary application as a fluorescent labeling agent. The reaction of DDB with target analytes produces derivatives with distinct and readily detectable spectral profiles.

| Spectral Property | Wavelength/Data | Notes | References |

| UV Absorption (λmax) | 240, 298 nm | In its unreacted form. | [2][4] |

| Fluorescence Excitation | ~361 nm | For benzimidazole derivatives. | [2][4][6] |

| Fluorescence Emission | ~448 nm | For benzimidazole derivatives. | [2][4][6] |

| ¹H NMR | Available | Spectra in DMSO-d6 have been reported. | [9] |

| ¹³C NMR | Available | Conformational studies have been conducted using ¹³C NMR. | [10] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of 4,5-dimethoxybenzene-1,2-diamine is dominated by the nucleophilicity of its two adjacent amino groups. The presence of two electron-donating methoxy groups on the benzene ring increases the electron density at these amino positions, enhancing their reactivity compared to unsubstituted 1,2-phenylenediamine.[11] This heightened reactivity is the cornerstone of its utility.

Core Reaction: Benzimidazole Formation

The most significant reaction of DDB is its condensation with 1,2-dicarbonyl compounds, such as aldehydes and ketones, to form highly fluorescent benzimidazole derivatives.[6][12] This reaction is a robust and widely used method for the derivatization of carbonyl-containing molecules for analytical quantification.

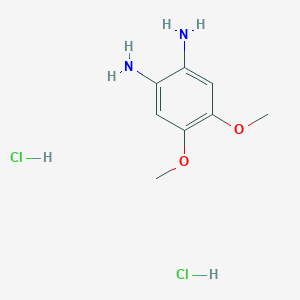

Caption: Condensation reaction of DDB with an aldehyde.

Applications in Research and Development

-

Fluorescent Derivatization for HPLC: DDB is extensively used as a pre-column derivatization reagent for the sensitive detection of carbonyl compounds, including α-keto acids and metabolic stress markers like glyoxal and methylglyoxal, via reversed-phase high-performance liquid chromatography (RP-HPLC).[2][4] The reaction converts non-fluorescent analytes into stable, highly fluorescent adducts, enabling quantification at very low concentrations.[6]

-

Heterocyclic Synthesis: As a substituted o-phenylenediamine, DDB is a valuable precursor for synthesizing a variety of heterocyclic compounds, particularly benzimidazoles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[11][13]

Recommended Experimental Protocol: Derivatization of Carbonyls

This protocol provides a validated workflow for the derivatization of carbonyl compounds in a biological sample for subsequent HPLC-fluorescence analysis.

Objective: To quantify methylglyoxal in a biological sample by derivatization with DDB.[4]

Materials:

-

This compound (DDB)

-

Perchloric Acid

-

Sodium Hydroxide

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Biological sample (e.g., deproteinized plasma)

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Deproteinize the biological sample by adding perchloric acid, centrifuge to pellet the protein, and neutralize the supernatant with sodium hydroxide.

-

Derivatization Reaction: To the neutralized supernatant, add a solution of DDB. Incubate the mixture in the dark to allow the condensation reaction to proceed to completion.

-

HPLC Analysis:

-

Inject the derivatized sample into an RP-HPLC system.

-

Separate the fluorescent adduct from other sample components using a suitable gradient of methanol and water.

-

Detect the derivative using a fluorescence detector set to an excitation wavelength of ~361 nm and an emission wavelength of ~448 nm.

-

-

Quantification: Calculate the concentration of the original analyte by comparing the peak area of the fluorescent adduct to a standard curve prepared with known concentrations of the carbonyl compound.

Caption: Workflow for carbonyl analysis using DDB derivatization.

Synthesis Pathway

4,5-Dimethoxybenzene-1,2-diamine is typically synthesized via the reduction of its dinitro precursor, 1,2-dimethoxy-4,5-dinitrobenzene. This reduction is a standard transformation in organic synthesis, often achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with metal-acid systems.[14][15]

Caption: Synthesis of the diamine from its dinitro precursor.

Safety and Handling

As with any chemical reagent, proper handling of DDB is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Classification: [8][16]

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[17]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[16]

-

First Aid:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[17]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[17]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[17]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a powerful and enabling reagent for both analytical and synthetic chemists. Its well-defined reactivity, particularly the formation of highly fluorescent benzimidazoles, provides a reliable method for the quantification of carbonyl-containing compounds. Furthermore, its utility as a building block for complex heterocyclic structures underscores its value in drug discovery and materials science. By adhering to the technical principles and safety protocols outlined in this guide, researchers can effectively and safely leverage the unique properties of this versatile compound.

References

- 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7. Chemical-Suppliers.com. [Link]

- 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2). PubChem. [Link]

- 1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride. HCH Bio. [Link]

- 1,2-Diamino-4,5-dimethoxybenzene. PubChem. [Link]

- 1,2-Difluoro-4,5-dimethoxybenzene. Chem-Impex. [Link]

- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]

- WO2020096042A1 - Method for producing dimethoxybenzene compound.

- Synthetic route of 1,2‐diamino‐4,5‐dimethoxybenzene.

- (E)-4-(but-1-en-1-yl)-1,2-dimethoxybenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- ¹H NMR spectrum (DMSO‐d6) of monomer 1,2‐diamino‐4,5‐dimethoxybenzene.

- SYNTHESIS OF 5,7-DIAMINO[1][6][12]TRIAZOLO[1,2-a][1][2][17]TRIAZINES VIA ANNUL

- 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution.

- Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry. [Link]

Sources

- 1. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 1,2-diamino-4,5-dimethoxybenzene hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]

- 7. 1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 8. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | C8H14Cl2N2O2 | CID 13000219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural Elucidation of 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4,5-dimethoxybenzene-1,2-diamine dihydrochloride, a key reagent used in the development of highly fluorescent benzimidazole derivatives for analytical applications.[1][2][3] Addressed to researchers and professionals in drug development and chemical analysis, this document moves beyond procedural lists to explain the causality behind experimental choices. It details the integrated application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography. Each section presents the theoretical grounding of the technique, detailed experimental protocols, and a thorough interpretation of expected data, establishing a self-validating system for unambiguous structure confirmation.

Introduction and Physicochemical Profile

4,5-Dimethoxybenzene-1,2-diamine, often supplied as its more stable dihydrochloride salt, is an aromatic diamine of significant interest. Its primary utility lies in its reaction with aldehydes and α-keto acids to form fluorescent adducts, enabling sensitive quantification via methods like reversed-phase HPLC.[1][2] The dihydrochloride form enhances stability and solubility in polar solvents. Accurate structural confirmation is paramount to ensure the identity and purity of the starting material, which directly impacts the reliability of subsequent analytical methods.

This guide outlines a multi-technique approach that provides orthogonal data points, leading to an irrefutable structural assignment.

Physicochemical Data Summary

A summary of the key physical and chemical properties of the title compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 4,5-Dimethoxy-o-phenylenediamine dihydrochloride, DDB | [2][5] |

| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl | [2] |

| Molecular Weight | 241.11 g/mol | [2][5][6] |

| Appearance | Blue-Grey to Crystalline Solid/Powder | [1][2] |

| Melting Point | 266-268 °C | [6] |

| Solubility | Soluble in water, dimethyl sulfoxide (DMSO), and warm methanol. | [1] |

The Elucidation Workflow: An Integrated Strategy

The confirmation of a chemical structure is not a linear process but a convergence of evidence. Each analytical technique provides a unique piece of the structural puzzle. Spectroscopic methods (NMR, MS, IR) define the molecular formula and functional group connectivity, while crystallography provides the definitive three-dimensional arrangement of atoms in space.

Sources

- 1. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | Chemical-Suppliers [chemical-suppliers.eu]

CAS number 131076-14-7

An In-depth Technical Guide to 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride (CAS 131076-14-7)

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride (CAS 131076-14-7), a pivotal reagent in analytical chemistry. With a focus on its application as a pre-column fluorogenic derivatization agent for High-Performance Liquid Chromatography (HPLC), this document serves as an essential resource for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, provide validated experimental protocols, and explore its significant applications in the sensitive quantification of critical biological analytes such as α-keto acids and dicarbonyl compounds. This guide is structured to provide not just procedural steps, but also the scientific rationale, ensuring a deep and practical understanding of the reagent's capabilities.

Introduction: The Need for Sensitive Quantification

In biomedical research and clinical diagnostics, the accurate measurement of low-abundance metabolites is crucial for understanding disease pathogenesis and developing effective therapeutics. Many important biomarkers, such as α-keto acids and reactive dicarbonyls like methylglyoxal, lack a native chromophore or fluorophore, making their direct detection by HPLC with UV or fluorescence detectors challenging.[1][2] 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride, also known as 1,2-Diamino-4,5-dimethoxybenzene dihydrochloride (DDB), addresses this challenge by serving as a highly effective derivatization agent. It reacts with target analytes to form intensely fluorescent products, enabling their quantification with exceptional sensitivity and specificity, often down to the femtomole level.[3][4]

This guide will provide the technical framework for leveraging the power of DDB in your analytical workflows.

Chemical & Physical Properties

A thorough understanding of a reagent's properties is fundamental to its successful application. DDB is a crystalline solid, and its dihydrochloride salt form enhances its solubility in aqueous media, a critical feature for biological sample analysis.[5]

| Property | Value | Source(s) |

| CAS Number | 131076-14-7 | [5] |

| Synonyms | 1,2-Diamino-4,5-dimethoxybenzene dihydrochloride, DDB | [1][6] |

| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl (or C₈H₁₄Cl₂N₂O₂) | [5] |

| Molecular Weight | 241.11 g/mol | [6] |

| Appearance | White to purple crystalline powder | [5] |

| Solubility | Soluble in water, warm methanol, and dimethyl sulfoxide (DMSO) | [5][7] |

| Storage Temperature | -20°C | |

| Fluorescence Properties | Excitation: ~361-367 nm / Emission: ~445-448 nm (of derivative) | [8] |

The Chemistry of Derivatization: Creating Fluorescence

The efficacy of DDB lies in its ability to undergo a condensation reaction with α-dicarbonyl or α-keto acid moieties. The two adjacent amino groups on the DDB molecule react with the two carbonyl groups of the analyte in an acidic environment. This reaction forms a stable, heterocyclic quinoxaline derivative, which is highly fluorescent.[1][8] This chemical transformation is the cornerstone of the assay, converting a non-fluorescent molecule into one that can be detected with high sensitivity.

Caption: Derivatization of Methylglyoxal with DDB.

Key Applications in Research

The high sensitivity and specificity of the DDB derivatization method have made it invaluable for quantifying key metabolites in complex biological matrices.

-

Quantification of Methylglyoxal: Methylglyoxal (MG) is a reactive dicarbonyl compound implicated in diabetic complications and oxidative stress. DDB-based HPLC methods allow for the precise measurement of MG in blood, plasma, and tissue samples, providing critical insights into carbonyl stress.[1][9] The assay involves protein precipitation, incubation with DDB to form 6,7-dimethoxy-2-methylquinoxaline, and subsequent HPLC analysis.[9]

-

Analysis of α-Keto Acids: α-keto acids are central intermediates in amino acid and carbohydrate metabolism. Their levels can be indicative of various metabolic disorders. DDB and its analogue, 1,2-diamino-4,5-methylenedioxybenzene (DMB), are widely used for the simultaneous determination of multiple α-keto acids in serum, urine, and cell cultures.[2][4][10]

Experimental Protocols & Workflow

Adherence to a validated protocol is essential for reproducible and accurate results. The following sections provide a generalized workflow and methodology synthesized from established literature.[1][2][9]

Overall Analytical Workflow

The process begins with sample collection and preparation, followed by the core derivatization step, and concludes with instrumental analysis and data processing.

Caption: General workflow for analyte quantification using DDB.

Reagent Preparation

-

DDB Stock Solution (Example): Prepare a 1-2 mM solution of 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride in a suitable acidic buffer (e.g., 0.1 M HCl). This solution should be prepared fresh or stored protected from light at low temperatures to minimize degradation.

-

Internal Standard (IS): For robust quantification, an internal standard is crucial. A structurally similar compound, such as 6,7-dimethoxy-2,3-dimethylquinoxaline for methylglyoxal analysis, is often used.[9]

General Derivatization Protocol

-

Sample Preparation: For plasma or serum, precipitate proteins by adding an acid like trifluoroacetic acid (TFA) or perchloric acid. Centrifuge to pellet the protein and collect the supernatant.[1][9]

-

Reaction Mixture: To a known volume of the acidic supernatant (or α-keto acid standard), add the DDB reagent solution and the internal standard solution.

-

Incubation: Incubate the reaction mixture. Typical conditions range from 2 hours at room temperature to incubation at higher temperatures (e.g., 40°C) for a specified duration to ensure the reaction goes to completion.[9][11] The optimal time and temperature should be determined empirically for the specific analyte.

-

Termination/Neutralization: Depending on the subsequent cleanup or injection solvent, the reaction may be stopped by cooling or neutralization. For some α-keto acid analyses, the acidic solution is diluted with a basic solution (e.g., NaOH) to improve peak shape during HPLC.[10]

-

Injection: The resulting solution containing the fluorescent derivatives is now ready for HPLC analysis.

Representative HPLC Method

The fluorescent quinoxaline derivatives are well-suited for separation on a reversed-phase C18 column.

| Parameter | Example Specification | Rationale |

| HPLC System | A system equipped with a gradient pump, autosampler, and fluorescence detector. | Standard for this type of analysis. |

| Column | Reversed-Phase C18 (e.g., 125-250 mm length, 4.6 mm ID, 5 µm particle size). | Provides good hydrophobic retention and separation of the quinoxaline derivatives.[2] |

| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% Formic Acid or TFA). | Suppresses ionization of any residual polar compounds and ensures good peak shape.[12] |

| Mobile Phase B | Acetonitrile (ACN) or Methanol. | The organic solvent used to elute the hydrophobic derivatives from the column.[2] |

| Elution | Gradient elution (e.g., starting at 25% B, ramping to 100% B over 15-20 minutes). | Allows for the separation of multiple derivatives with different polarities in a single run.[2] |

| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column. |

| Detector | Fluorescence Detector. | |

| Ex/Em Wavelengths | Excitation: ~365 nm, Emission: ~445 nm. | Set to the maxima for the fluorescent derivatives to ensure the highest sensitivity.[8] |

| Injection Volume | 10-20 µL. | A typical volume for analytical HPLC. |

Safety, Handling, and Storage

As a laboratory chemical, 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride requires careful handling to ensure user safety.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

-

Storage: Store the reagent in a tightly sealed container in a dry, dark place at the recommended temperature of -20°C to maintain its stability and reactivity.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

Conclusion

4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride (CAS 131076-14-7) is a powerful and indispensable tool for the sensitive quantification of α-keto acids and dicarbonyl compounds. Its ability to form highly fluorescent derivatives enables researchers to measure these crucial analytes in complex biological matrices with a high degree of precision and accuracy. By understanding the chemical principles of the derivatization reaction and adhering to validated analytical protocols, scientists can confidently integrate this reagent into their workflows to advance research in metabolism, disease diagnostics, and drug development.

References

- McLellan, A.C., Phillips, S.A., and Thornalley, P.J. (1992). The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene. Analytical Biochemistry, 206(1), 17-23.

- ResearchGate. (2025). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection.

- ResearchGate. (2025). Preparation and quantification of methylglyoxal in human plasma using reverse-phase high-performance liquid chromatography.

- Hotecký, V., et al. (1993). Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene. Analytical Biochemistry.

- Sato, M., et al. (2018). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 10(4), 405-411.

- Chem Service. (2019). Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). 4,5-Dimethoxy-o-phenylenediamine dihydrochloride, 98%.

- Rodríguez-Cerdeira, C., et al. (2014). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. Journal of Chromatography B, 953-954, 138-145.

- Dojindo Molecular Technologies. (n.d.). Derivatization Reagent for HPLC MDB.

Sources

- 1. The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent. | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 131076-14-7: 4,5-Dimethoxy-1,2-phenylenediamine dihydr… [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Derivatization Reagent for HPLC MDB | CAS 81864-15-5 Dojindo [dojindo.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cdn.chemservice.com [cdn.chemservice.com]

A Senior Application Scientist's Guide to 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride: Synthesis, Applications, and Analysis

Authoritative Guide for Medicinal Chemists and Drug Development Professionals

Abstract

4,5-Dimethoxybenzene-1,2-diamine, typically supplied as its more stable dihydrochloride salt, is a highly valuable aromatic building block in modern medicinal chemistry. Its vicinal diamine functionality, coupled with the electron-donating methoxy groups, makes it a critical precursor for the synthesis of a wide array of heterocyclic scaffolds, most notably benzimidazoles. These resulting structures are prevalent in a multitude of pharmacologically active agents. This technical guide provides an in-depth exploration of the compound's physicochemical properties, a validated synthetic protocol, its core applications in drug discovery, detailed analytical characterization methods, and essential safety protocols. The insights herein are tailored for researchers and scientists aiming to leverage this versatile reagent in their synthetic and drug development endeavors.

Compound Identification and Physicochemical Properties

4,5-Dimethoxybenzene-1,2-diamine dihydrochloride is a blue-grey powder.[1] Its dihydrochloride form enhances stability and improves solubility in polar solvents like water and methanol, which is advantageous for reaction setup and purification processes.[1] The electron-donating nature of the two methoxy groups on the benzene ring increases the nucleophilicity of the diamine moieties, facilitating cyclization reactions.

Below is a summary of its key physicochemical properties, compiled from authoritative chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4,5-dimethoxybenzene-1,2-diamine;dihydrochloride | [2] |

| Synonyms | 4,5-Dimethoxy-o-phenylenediamine dihydrochloride, DDB | [3][4] |

| CAS Number | 131076-14-7 | [2][3][4] |

| Molecular Formula | C₈H₁₄Cl₂N₂O₂ | [4][5] |

| Molecular Weight | 241.11 g/mol | [2][3][5] |

| Appearance | Blue-Grey Powder/Crystalline Solid | [1][6] |

| Melting Point | 266-268 °C | [3] |

| Solubility | Soluble in warm methanol, dimethyl sulfoxide, and water. | [1] |

| Storage Temperature | -20°C |[3][6] |

Synthesis and Mechanistic Rationale

The most common and efficient laboratory-scale synthesis of 4,5-dimethoxybenzene-1,2-diamine involves the reduction of the corresponding dinitro precursor, 1,2-dimethoxy-4,5-dinitrobenzene. This transformation is a cornerstone reaction for producing aromatic diamines.[7]

Causality in Protocol Design: Choice of Reducing Agent

While various reducing systems can achieve this transformation (e.g., iron in acidic medium), catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred for its high efficiency and cleaner reaction profile, which simplifies downstream purification. The use of an acidic medium, such as acetic acid in methanol, ensures the protonation of the resulting diamine, preventing side reactions and facilitating its isolation as the more stable salt.[7]

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

Objective: To synthesize 4,5-Dimethoxybenzene-1,2-diamine from 1,2-Dimethoxy-4,5-dinitrobenzene.

Materials:

-

1,2-Dimethoxy-4,5-dinitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Acetic Acid, Glacial

-

Celite® (Diatomaceous earth)

-

Hydrogen (H₂) gas supply

-

Standard hydrogenation glassware (e.g., Parr shaker or balloon setup)

Procedure:

-

Vessel Preparation: In a suitable hydrogenation flask, dissolve 1,2-dimethoxy-4,5-dinitrobenzene in methanol.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst is pyrophoric and should be handled with care.

-

Acidification: Add glacial acetic acid to the mixture.[7]

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with H₂ (typically 40-50 psi or balloon pressure) and begin vigorous stirring.

-

Reaction Monitoring: The reaction is typically run for 16 hours at room temperature.[7] Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by checking for the disappearance of the starting material.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7] Rinse the pad thoroughly with methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product, which can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Synthesis workflow for 4,5-Dimethoxybenzene-1,2-diamine.

Core Applications in Medicinal Chemistry

The primary utility of 4,5-dimethoxybenzene-1,2-diamine in drug discovery lies in its role as a precursor to heterocyclic systems, particularly benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its ability to mimic purine bases and interact with various biological targets.[8][9]

Synthesis of Benzimidazole Scaffolds

The condensation of an o-phenylenediamine with an aldehyde is a fundamental and highly effective method for constructing the benzimidazole ring.[9][10] The reaction proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization.

Mechanism Rationale: The reaction is typically catalyzed by an acid, which protonates the aldehyde carbonyl, increasing its electrophilicity. The electron-rich diamine then attacks the carbonyl, initiating the condensation process. The methoxy groups on the diamine starting material can influence the electronic properties and, consequently, the biological activity of the final benzimidazole product.[8]

General Reaction Scheme

The diagram below illustrates the condensation reaction to form a 2-substituted-5,6-dimethoxybenzimidazole.

Sources

- 1. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]

- 2. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | C8H14Cl2N2O2 | CID 13000219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. scbt.com [scbt.com]

- 5. 1,2-diamino-4,5-dimethoxybenzene hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]

- 10. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride (DDB): Principles and Protocols for Fluorogenic Analysis

Introduction

In the landscape of modern biomedical research and drug development, the precise quantification of reactive carbonyl species is paramount for understanding cellular stress, disease pathogenesis, and the efficacy of therapeutic interventions. 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride, commonly known as DDB, has emerged as a cornerstone reagent for this purpose. It is a highly sensitive and specific fluorogenic probe primarily utilized for the detection of α-dicarbonyl compounds, most notably methylglyoxal, a key marker of advanced glycation end-product (AGE) formation and diabetic complications.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of DDB, moving beyond a simple recitation of facts to an in-depth exploration of its underlying chemical principles, validated experimental protocols, and best practices for its application. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data critical for advancing scientific discovery.

Section 1: Core Characteristics and Safe Handling

A thorough understanding of a reagent's physicochemical properties is the foundation of its successful application. DDB is a stable, crystalline solid that offers excellent solubility in aqueous and methanolic solutions, making it highly adaptable for biological assays.

Physicochemical and Spectroscopic Data

The essential properties of DDB are summarized below, providing at-a-glance information for experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂N₂O₂ • 2HCl | [1] |

| Molecular Weight | 241.11 g/mol | [2][3][4][5] |

| CAS Number | 131076-14-7 | [1][3][4][5][6] |

| Appearance | Tan to Blue-Grey crystalline solid/powder | [1][7][8] |

| Excitation Maximum | ~361 nm | [1][8][9] |

| Emission Maximum | ~448 nm | [1][8][9] |

| Solubility | Soluble in water, warm methanol, and DMSO | [8] |

| Storage | -20°C, protected from light | [1][4][7] |

| Stability | ≥ 4 years under proper storage conditions | [1] |

Safety, Handling, and Storage Protocol

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. DDB is classified as an irritant and requires careful handling to ensure operator safety and reagent integrity.

-

Hazard Identification : DDB is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3][6]. The GHS signal word is "Warning"[3][6].

-

Personal Protective Equipment (PPE) : Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

-

Handling : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles[10][11]. Avoid contact with skin and eyes[10]. After handling, wash hands thoroughly[11].

-

Storage : The reagent should be stored in a tightly sealed container at -20°C[1][4][7]. Its sensitivity to light necessitates storage in an opaque vial or a dark location[12].

-

Disposal : Dispose of unused reagent and contaminated materials in accordance with official institutional and local regulations. Do not allow the product to reach the sewage system[6].

Section 2: The Core Mechanism of Fluorogenic Derivatization

The utility of DDB is rooted in a classic chemical reaction: the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction forms a highly conjugated and stable benzimidazole derivative, which is intensely fluorescent, unlike the non-fluorescent parent molecules. This principle provides a high signal-to-noise ratio, which is essential for detecting low-abundance analytes in complex biological matrices.

The causality behind this choice of reagent is its specificity. The spatial arrangement of the two amine groups on the DDB molecule is perfectly suited to react with adjacent carbonyl groups, such as those found in methylglyoxal or glyoxal, leading to the cyclization event that forms the fluorophore.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | C8H14Cl2N2O2 | CID 13000219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. scbt.com [scbt.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 8. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]

- 9. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]

- 10. zycz.cato-chem.com [zycz.cato-chem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

solubility of 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride

An In-Depth Technical Guide to the Solubility of 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the , a critical reagent in biomedical and chemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, solubility profile, and the underlying principles governing its behavior in various solvents. Furthermore, it presents a robust, field-proven protocol for empirical solubility determination.

Compound Overview: Structure and Significance

4,5-Dimethoxybenzene-1,2-diamine, often encountered as its dihydrochloride salt (DDB dihydrochloride), is an aromatic diamine of significant interest in analytical biochemistry.[1][2] Its primary utility lies in its ability to react with aldehydes and α-keto acids to form highly fluorescent benzimidazole derivatives.[1][3][4] This reaction provides a sensitive method for the quantification of various biological carbonyl compounds, such as methylglyoxal, a key biomarker in diabetes-related stress.[1][5]

The dihydrochloride form enhances the compound's stability and handling characteristics compared to the free base. Understanding its solubility is paramount for its effective application in designing derivatization protocols, preparing stock solutions, and ensuring reproducible results in fluorescence-based assays.

Chemical Identifiers:

-

IUPAC Name: 4,5-dimethoxybenzene-1,2-diamine;dihydrochloride[6]

-

Molecular Formula: C₈H₁₂N₂O₂ · 2HCl (or C₈H₁₄Cl₂N₂O₂)[1][6][8]

-

Synonyms: 4,5-Dimethoxy-o-phenylenediamine dihydrochloride, DDB dihydrochloride[3][8][9]

Physicochemical Properties

The physical and chemical properties of a compound are foundational to understanding its solubility. DDB dihydrochloride is a crystalline solid, and its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 241.11 g/mol | [1][3][6][8] |

| Appearance | Crystalline solid, Blue-Grey or Tan Powder | [1][4][9] |

| Melting Point | 266-268°C or >300°C | [3][9] |

| Excitation Maximum | 361 nm | [1][2][4] |

| Emission Maximum | 448 nm | [1][2][4] |

Solubility Profile and Mechanistic Rationale

The is dictated by its structure: a small organic molecule rendered highly polar by the presence of two hydrochloride salts. As an ionic salt, it readily dissolves in polar solvents capable of solvating the protonated amine groups (diammonium cations) and the chloride anions.

Causality of Solubility: The high solubility in polar protic solvents like water and methanol is a direct consequence of strong ion-dipole interactions. The hydrogen atoms of the solvent's hydroxyl groups act as hydrogen bond donors, effectively solvating the chloride anions. Simultaneously, the oxygen atom's lone pair of electrons acts as a hydrogen bond acceptor, solvating the ammonium cations. This solvation shell overcomes the lattice energy of the crystalline salt, leading to dissolution. In contrast, its ionic nature makes it poorly soluble in non-polar organic solvents which cannot effectively stabilize the charged species.

Qualitative Solubility Data:

| Solvent | Solubility | Rationale | Source(s) |

| Water | Soluble | High polarity, hydrogen bonding, and ability to solvate ions. | [4][9][10] |

| Methanol | Soluble (especially when warm) | Polar protic solvent, capable of hydrogen bonding and solvating ions. | [4][9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, effective at solvating cations. | [4] |

| Ethanol | Soluble | Polar protic solvent, though slightly less polar than methanol and water. | [10] |

| Non-polar Solvents (e.g., Hexane, Toluene) | Insoluble (predicted) | Lack of polarity and inability to form strong interactions with ionic species. | [10] |

Field-Proven Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a robust experimental approach is necessary. The following protocol, based on the isothermal equilibrium method, provides a self-validating system for determining the precise solubility of DDB dihydrochloride in a solvent of interest.[11]

Objective: To determine the saturation in a specified solvent at a controlled temperature.

Materials and Equipment:

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade)

-

Analytical balance (readability ± 0.0001 g)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated positive displacement pipettes and volumetric flasks

-

Syringe filters (0.22 µm, solvent-compatible)

-

Validated analytical system for quantification (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Preparation of Supersaturated Slurry:

-

Accurately weigh an amount of DDB dihydrochloride known to be in excess of its estimated solubility into a series of vials (perform in triplicate for statistical validity). This ensures that a true equilibrium with the solid phase is achieved.

-

Precisely add a known volume of the pre-equilibrated solvent (e.g., 2.0 mL) to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most small molecules.[11] The rationale is to allow the dissolution and precipitation rates to become equal, resulting in a stable, saturated solution.

-

-

Phase Separation and Sampling:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the excess solid to settle. Centrifugation can be used to expedite this process.[11]

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent temperature-induced precipitation.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particulates, ensuring only the dissolved analyte is measured.

-

-

Dilution and Quantification:

-

Dilute the filtered sample to a suitable concentration for analysis using the same solvent. Record the final volume accurately.

-

Analyze the concentration of DDB dihydrochloride in the diluted sample using a validated HPLC-UV method, referencing a standard curve prepared with known concentrations of the compound.

-

-

Calculation and Data Reporting:

-

Calculate the solubility (S) using the formula: S (mg/mL) = (Concentration from HPLC) × (Dilution Factor)

-

The results should be reported as the mean ± standard deviation of the triplicate measurements at the specified temperature.

-

Caption: Experimental workflow for determining the solubility of DDB dihydrochloride.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. According to safety data sheets, the compound is classified as a hazardous substance.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] It is harmful if swallowed, in contact with skin, or inhaled.[12]

-

Precautionary Measures:

Conclusion

This compound is an ionic salt exhibiting high solubility in polar protic solvents such as water and methanol, and moderate solubility in polar aprotic solvents like DMSO. This solubility profile is a direct result of its ionic character, which allows for strong solute-solvent interactions. Its poor solubility in non-polar solvents is also predicted from these principles. For quantitative applications, the provided isothermal equilibrium protocol offers a reliable method for determining its precise solubility, ensuring accuracy and reproducibility in research and development settings.

References

- Safety D

- 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7. Chemical-Suppliers.com.

- An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents. (2025). Benchchem.

- 4,5-Dimethoxybenzene-1,2-diamine | Glycolytic Intermedi

- SAFETY D

- 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2).

- 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7. Santa Cruz Biotechnology.

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- 1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride. Shanghai Huicheng Biological Technology Co., Ltd.

- 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7. ChemicalBook.

- 1,2-diamino-4,5-dimethoxybenzene hydrochloride AldrichCPR. Sigma-Aldrich.

- 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride). Cayman Chemical.

- 4-methoxybenzene-1,2-diamine dihydrochloride. (2024). ChemBK.

- Safety D

- 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride). Biomol GmbH.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | C8H14Cl2N2O2 | CID 13000219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. scbt.com [scbt.com]

- 9. 1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 10. chembk.com [chembk.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. zycz.cato-chem.com [zycz.cato-chem.com]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride

Introduction: A Core Building Block for Heterocyclic Chemistry

4,5-Dimethoxybenzene-1,2-diamine, often supplied as its more stable dihydrochloride salt, is a highly valuable aromatic diamine in the field of organic synthesis. Its structure, featuring an o-phenylenediamine core flanked by two electron-donating methoxy groups, renders it a potent nucleophile and a versatile precursor for constructing a wide array of heterocyclic systems. The methoxy substituents not only enhance the reactivity of the amine functionalities but also impart unique electronic and solubility properties to the resulting molecules, making them particularly relevant in medicinal chemistry and materials science.

This guide provides an in-depth exploration of the key synthetic applications of 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride, complete with detailed protocols, mechanistic insights, and comparative data to empower researchers in leveraging this reagent for their synthetic targets.

PART 1: Core Synthetic Applications

The primary utility of 4,5-dimethoxy-o-phenylenediamine lies in its role as a C-N-N-C synthon for cyclocondensation reactions, leading to the formation of important nitrogen-containing heterocycles.

Synthesis of Quinoxalines: Access to a Privileged Scaffold

Quinoxalines are a class of bicyclic heterocycles composed of a fused benzene and pyrazine ring. This scaffold is a cornerstone in medicinal chemistry, forming the core of various antibiotics like echinomycin and compounds with demonstrated antitumor and antibacterial activities.[1][2] The most direct and classical method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3]

Causality of the Reaction: The reaction proceeds via a double condensation mechanism. One amine group first attacks a carbonyl carbon to form a hemiaminal, which then dehydrates to an imine (Schiff base). This is followed by an intramolecular attack from the second amine group on the remaining carbonyl, leading to a second cyclization and subsequent dehydration to yield the stable, aromatic quinoxaline ring system. The electron-donating methoxy groups on the diamine enhance the nucleophilicity of the amines, often facilitating the reaction under mild conditions.

Caption: General workflow for quinoxaline synthesis.

Synthesis of Benzimidazoles: Building Blocks for Therapeutics and Probes

Benzimidazoles are another critical heterocyclic system found in numerous blockbuster drugs, including proton-pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). They are also widely explored as fluorescent materials.[4][5] The reaction of 4,5-dimethoxybenzene-1,2-diamine with aldehydes provides a direct route to 2-substituted-5,6-dimethoxybenzimidazoles.[6]

Mechanistic Insight: This transformation involves the condensation of the diamine with an aldehyde. The reaction forms a Schiff base intermediate which then undergoes an intramolecular cyclization. The resulting dihydrobenzimidazole is subsequently oxidized to the aromatic benzimidazole. This oxidation can occur via an external oxidizing agent or, in some cases, aerobically. The choice of reaction conditions and catalyst is crucial for achieving high yields.[4]

Caption: Pathway for benzimidazole synthesis from an o-phenylenediamine and an aldehyde.

PART 2: Experimental Protocols

Note on the Starting Material: this compound is a stable salt. For most reactions, it must be converted to the free diamine either in situ or in a separate step. This is typically achieved by adding a mild base (e.g., NaHCO₃, Et₃N) or by performing an aqueous workup. The free diamine is sensitive to air and light and is best used immediately after preparation.

Protocol 1: Synthesis of 6,7-Dimethoxy-2,3-diphenylquinoxaline

This protocol details the cyclocondensation with benzil to form a highly fluorescent quinoxaline derivative, a common procedure found in synthetic literature.[7][8]

Materials

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| This compound | 241.11 | 241 mg | 1.0 mmol |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 210 mg | 2.5 mmol |

| Benzil | 210.23 | 210 mg | 1.0 mmol |

| Ethanol | - | 15 mL | - |

| Water | - | 10 mL | - |

Step-by-Step Procedure:

-

Neutralization: In a 50 mL round-bottom flask, suspend this compound (1.0 mmol) in a mixture of ethanol (10 mL) and water (10 mL).

-

Add sodium bicarbonate (2.5 mmol) portion-wise with stirring. Effervescence will be observed. Stir for 15-20 minutes at room temperature until the diamine fully dissolves and the solution becomes a clear, often reddish-brown, free base solution.

-

Reaction: To this solution, add a solution of benzil (1.0 mmol) dissolved in warm ethanol (5 mL).

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2 hours. The formation of a yellow precipitate is typically observed.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 4:1 Hexane:Ethyl Acetate. The product spot should be UV-active and significantly less polar than the starting diamine.

-

Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 5 mL) and then with water (2 x 10 mL).

-

Purification: The crude product is often of high purity. If necessary, it can be recrystallized from hot ethanol or an ethanol/DMF mixture to yield pale yellow crystals.

Protocol 2: Synthesis of 2-Aryl-5,6-dimethoxybenzimidazole

This protocol describes a general method for the condensation of the diamine with an aromatic aldehyde.

Materials

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| This compound | 241.11 | 241 mg | 1.0 mmol |

| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 106 mg | 1.0 mmol |

| Sodium Metabisulfite (Na₂S₂O₅) | 190.11 | 190 mg | 1.0 mmol |

| N,N-Dimethylformamide (DMF) | - | 10 mL | - |

Step-by-Step Procedure:

-

Free Base Preparation: Neutralize the dihydrochloride salt as described in Protocol 1, Step 1. After neutralization, extract the free diamine into ethyl acetate (3 x 15 mL), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base as an oil or low-melting solid. Use immediately.

-

Condensation: In a 50 mL round-bottom flask, dissolve the freshly prepared 4,5-dimethoxybenzene-1,2-diamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in DMF (10 mL).

-

Oxidation: Add sodium metabisulfite (1.0 mmol) as a mild oxidizing agent.

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours under an air atmosphere.

-

Monitoring: Track the disappearance of the starting materials and the appearance of the highly fluorescent product spot by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). A precipitate will form.

-

Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.

-

Purification: Wash the crude product thoroughly with water and then with a small amount of cold diethyl ether. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or acetonitrile.

PART 3: Data Summary & Comparative Insights

The electron-donating methoxy groups generally increase the rate of reaction compared to the unsubstituted parent compound, o-phenylenediamine. This allows for milder reaction conditions and can lead to higher yields.

Table 1: Representative Reaction Conditions

| Product Class | Co-reactant | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Quinoxaline | Benzil | Acetic Acid (cat.) | Ethanol | 80 | 1-3 | 85-95 |

| Quinoxaline | Glyoxal | None | Ethanol/Water | 25 | 0.5-1 | 80-90 |

| Benzimidazole | Benzaldehyde | Na₂S₂O₅ / Air | DMF | 100 | 4-6 | 70-85 |

| Benzimidazole | 4-Nitrobenzaldehyde | p-TsOH / Air | Acetonitrile | 80 | 3-5 | 75-90 |

Conclusion

This compound is an exemplary building block for diversity-oriented synthesis.[9] Its predictable reactivity in cyclocondensation reactions provides reliable and efficient access to quinoxalines and benzimidazoles. The resulting 6,7-dimethoxy and 5,6-dimethoxy substitution patterns are frequently encountered in biologically active molecules, making this reagent a strategic choice for projects in drug discovery and the rational design of functional organic materials.[10][11] The protocols and insights provided herein serve as a robust starting point for researchers aiming to incorporate these valuable heterocyclic motifs into their target structures.

References

- Vertex AI Search Result 1. 1,2-Diamino-4,5-dimethoxybenzene hydrochloride | Biochemical Assay Reagent.

- Zare, A. et al.SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFICIENT CATALYST. SID. This paper describes the synthesis of quinoxalines from aryl 1,2-diamines and their importance in medicinal chemistry.

- Organic Chemistry Portal. Quinoxaline synthesis.

- Sharma, V. et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. This review discusses various synthetic routes to quinoxalines, noting the classical condensation between ortho-phenylenediamine and dicarbonyl compounds.

- Wan, J-P. & Wei, L.QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. This review covers advances in quinoxaline synthesis, starting with the traditional condensation of o-phenylenediamines with vicinal dicarbonyl compounds.

- Otevřel, J. et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules. This article describes the use of substituted o-phenylenediamines to create heterocyclic ligands for protein kinases.

- Srinivas, G. et al. (2015). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica.

- Santa Cruz Biotechnology. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7.

- Aljamali, N. M. (2014). Synthesis of heterocyclic compounds from phenylene diamine. ResearchGate.

- MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions.

- BenchChem. Application Notes and Protocols: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in Photoluminescent Materials. While focusing on a different precursor, this document provides a relevant protocol for the cyclocondensation of a related diamine with benzil to form a fluorescent quinoxaline.

- BenchChem. A Comparative Guide to the Reactivity of 4,5-Dimethylbenzene-1,2-diamine and 1,2-Phenylenediamine.

- Liu, Y. et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles.... RSC Advances.

- ChemicalBook. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2.

- DeLacy, B. G. et al. (2020). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations.... The Journal of Organic Chemistry.

- PubChem. 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939. National Center for Biotechnology Information.

- Sigma-Aldrich. 4,5-Dimethoxy-1,2-phenylenediamine for HPLC derivatization, LiChropur.

- Ghaffari, S. et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances. Provides context on the synthesis of complex heterocyclic compounds.

- Antoci, V. et al. (2022). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. International Journal of Molecular Sciences.

- Maltese, A. et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules.

- Baran, P. S. et al. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES.... HETEROCYCLES.

- Özdemir, E. et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Chemistry Central Journal.

- Oukacha, A. et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules. This review describes the concept of Diversity-Oriented Synthesis, for which the title diamine is well-suited.

- MDPI. Special Issue : Design and Synthesis of Bioactive Compounds. This special issue highlights the importance of designing and synthesizing new biologically active molecules.

Sources

- 1. sid.ir [sid.ir]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]

- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Versatile Building Block: A Guide to the Applications of 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride in Heterocyclic Synthesis

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. The selection of appropriate starting materials—veritable building blocks—is a critical determinant of synthetic efficiency and the ultimate functionality of the target molecules. Among these, 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride has emerged as a highly valuable and versatile precursor for the synthesis of a range of heterocyclic compounds. Its pre-functionalized benzene ring, featuring two adjacent amino groups and electron-donating methoxy substituents, provides a unique platform for the facile construction of benzimidazoles and quinoxalines. These heterocyclic scaffolds are privileged structures in numerous biologically active compounds, including kinase inhibitors, anticancer agents, and fluorescent probes.[1][2]

This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of this compound as a key building block. We will delve into the causality behind experimental choices, offering insights that extend beyond mere procedural steps to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and associated safety precautions is essential.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl | [3] |

| Molecular Weight | 241.11 g/mol | [3] |

| Appearance | Off-white to light brown crystalline powder | [4] |

| Solubility | Soluble in water and methanol | [4] |

Safety Profile: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Application I: Synthesis of 5,6-Dimethoxybenzimidazoles - A Gateway to Bioactive Molecules

The benzimidazole nucleus is a cornerstone of many pharmaceuticals due to its ability to mimic purine bases and interact with various biological targets.[1] The condensation of 4,5-dimethoxybenzene-1,2-diamine with aldehydes or carboxylic acids provides a direct and efficient route to 5,6-dimethoxybenzimidazoles, which have been investigated for their potential as anticancer and antiviral agents.[1]

Protocol 1: Synthesis of 2-Aryl-5,6-dimethoxybenzimidazoles via Condensation with Aromatic Aldehydes

This protocol details the synthesis of 2-aryl-5,6-dimethoxybenzimidazoles through a condensation reaction with aromatic aldehydes, followed by in-situ oxidation.

Caption: A streamlined workflow for the synthesis of 2-aryl-5,6-dimethoxybenzimidazoles.

Materials:

-

This compound

-

Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate Solution

-

Deionized Water

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Dissolution: To the flask, add ethanol to dissolve the diamine. The dihydrochloride salt is used to improve stability and ease of handling.

-

Addition of Aldehyde: Add the substituted aromatic aldehyde (1.0 - 1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the initial condensation between the diamine and the aldehyde to form a dihydrobenzimidazole intermediate.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The refluxing in the presence of air facilitates the oxidation of the dihydrobenzimidazole intermediate to the final aromatic benzimidazole.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate may form upon cooling.

-

Neutralization and Precipitation: Slowly add saturated sodium bicarbonate solution to the reaction mixture with stirring until the pH is neutral. This step neutralizes the acetic acid and any remaining hydrochloride salt, promoting the precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid cake with deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-aryl-5,6-dimethoxybenzimidazole.

Rationale and Insights:

-

Choice of Solvent: Ethanol is a good choice of solvent as it effectively dissolves the reactants and has a boiling point suitable for promoting the reaction without requiring excessively high temperatures.

-

Catalyst: Acetic acid is a mild and effective catalyst for the condensation step. Stronger acids could lead to unwanted side reactions.

-

Oxidation: The in-situ air oxidation is a convenient and environmentally friendly method for the aromatization of the intermediate. For less reactive substrates, an external oxidizing agent such as hydrogen peroxide can be added.[5]

| Aldehyde | Product | Yield (%) | Reference |

| Benzaldehyde | 2-Phenyl-5,6-dimethoxybenzimidazole | ~85-95 | [4] |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5,6-dimethoxybenzimidazole | ~80-90 | [4] |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5,6-dimethoxybenzimidazole | ~85-95 | [4] |

Application II: Synthesis of 6,7-Dimethoxyquinoxalines - Scaffolds for Kinase Inhibitors

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and antimicrobial properties.[6] The reaction of 1,2-diamines with 1,2-dicarbonyl compounds is the most classical and straightforward method for quinoxaline synthesis.[7] 6,7-Dimethoxyquinoxalines, in particular, are key components of several potent kinase inhibitors.[2]

Protocol 2: Synthesis of 2,3-Disubstituted-6,7-dimethoxyquinoxalines

This protocol describes the synthesis of 2,3-disubstituted-6,7-dimethoxyquinoxalines via the condensation of 4,5-dimethoxybenzene-1,2-diamine with a 1,2-dicarbonyl compound.

Caption: General workflow for the synthesis of 2,3-disubstituted-6,7-dimethoxyquinoxalines.

Materials:

-

This compound

-

1,2-Dicarbonyl Compound (e.g., Benzil, 2,3-Butanedione)

-

Ethanol

-

Glacial Acetic Acid (optional, as catalyst or co-solvent)

-

Deionized Water

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq).

-

Solvent Addition: Add ethanol to the flask. For some less reactive dicarbonyl compounds, a small amount of glacial acetic acid can be added to catalyze the reaction.

-

Reaction: Heat the mixture to reflux with stirring for 1-3 hours. The reaction is often visually apparent by a color change and can be monitored by TLC.

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The quinoxaline product, being less soluble in the cooled solvent, will often precipitate. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or water to remove any unreacted starting materials and catalyst.

-

Drying: Dry the purified product in a vacuum oven.

Rationale and Insights:

-

Reaction Conditions: This condensation reaction is typically high-yielding and proceeds under mild conditions. The electron-donating methoxy groups on the diamine enhance the nucleophilicity of the amino groups, facilitating the reaction.

-

Substrate Scope: This method is applicable to a wide range of 1,2-dicarbonyl compounds, including both aliphatic and aromatic diketones, allowing for the synthesis of a diverse library of quinoxaline derivatives.

| 1,2-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |

| Benzil | 2,3-Diphenyl-6,7-dimethoxyquinoxaline | Ethanol, Reflux, 2h | >90 | [4] |

| 2,3-Butanedione | 2,3,6,7-Tetramethylquinoxaline | Ethanol, RT, 1h | >95 | [4] |

| Glyoxal | 6,7-Dimethoxyquinoxaline | Ethanol, RT, 2h | ~85 | [4] |

Application III: A Precursor for Fluorescent Probes

The inherent fluorescence of certain heterocyclic systems makes them valuable tools in biomedical research as probes for imaging and sensing.[8] The reaction of 4,5-dimethoxybenzene-1,2-diamine with specific aldehydes can lead to the formation of highly fluorescent benzimidazole derivatives.[9] This property is attributed to the extended π-conjugated system and the electron-donating nature of the methoxy groups.

The development of novel fluorescent probes often involves the strategic incorporation of a fluorophore that exhibits changes in its emission properties upon interaction with a specific analyte. The 5,6-dimethoxybenzimidazole scaffold derived from 4,5-dimethoxybenzene-1,2-diamine can serve as a core fluorophore in the design of such probes.

Conclusion: A Building Block of Strategic Importance

This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its utility in the efficient construction of medicinally relevant benzimidazole and quinoxaline scaffolds is well-established. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile reagent. By understanding the underlying principles of the reactions and the rationale behind the experimental choices, scientists can confidently and effectively incorporate this valuable building block into their synthetic strategies for the discovery and development of novel therapeutics and functional materials.

References

- Magd, A. A. (2011). Synthetic Approaches for Benzimidazoles, Quinoxalines and Benzo[4][10]diazepines. HETEROCYCLES, 83(12), 2689.

- ResearchGate. (2025). ChemInform Abstract: Synthetic Utilities of o-Phenylenediamines: Synthetic Approaches for Benzimidazoles, Quinoxalines and Benzo[4][10]diazepines | Request PDF.

- Li, X., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC.

- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.

- MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.